molecular formula C24H32ClN3O5S B2950524 (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride CAS No. 1185236-42-3

(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride

Cat. No.: B2950524
CAS No.: 1185236-42-3
M. Wt: 510.05
InChI Key: ODNQTZLGLJUAMS-AJULUCINSA-N
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Description

(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group, a tosylpiperazine moiety, and an acrylamide group

Mechanism of Action

Target of Action

The primary target of this compound, also known as Ohtuvayre, is the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells and reduction of inflammation, providing both bronchodilator and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. This can result in the relaxation of smooth muscle cells in the airways and a decrease in the release of pro-inflammatory cytokines .

Pharmacokinetics

As an inhaled treatment, it is delivered directly to the lungs, which may enhance its bioavailability and therapeutic effects .

Result of Action

The dual action of Ohtuvayre, providing both bronchodilation and anti-inflammatory effects, makes it an effective treatment for chronic obstructive pulmonary disease (COPD). It helps to alleviate the symptoms of COPD, such as breathlessness and persistent coughing .

Action Environment

Environmental factors such as air quality and temperature could potentially influence the efficacy and stability of inhaled treatments like Ohtuvayre.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride typically involves multiple steps:

    Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of an appropriate amine with acryloyl chloride under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

    Attachment of the Tosylpiperazine Moiety: The tosylpiperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a tosyl chloride derivative.

    Final Assembly and Hydrochloride Formation: The final compound is assembled by coupling the intermediate products, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the acrylamide group, converting it to an amine or alcohol.

    Substitution: The aromatic ring and piperazine moiety can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and strong bases (sodium hydride, potassium tert-butoxide) are commonly employed.

Major Products

    Oxidation: Quinones, phenols, or other oxidized derivatives.

    Reduction: Amines, alcohols, or reduced acrylamide derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating receptor binding, enzyme inhibition, or other biochemical processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)acrylamide hydrochloride
  • (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-benzylpiperazin-1-yl)ethyl)acrylamide hydrochloride
  • (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acrylamide hydrochloride

Uniqueness

The uniqueness of (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride lies in the presence of the tosylpiperazine moiety, which can impart specific biological activity and chemical reactivity. This distinguishes it from other similar compounds that may have different substituents on the piperazine ring, leading to variations in their properties and applications.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S.ClH/c1-19-4-8-21(9-5-19)33(29,30)27-16-14-26(15-17-27)13-12-25-24(28)11-7-20-6-10-22(31-2)23(18-20)32-3;/h4-11,18H,12-17H2,1-3H3,(H,25,28);1H/b11-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNQTZLGLJUAMS-AJULUCINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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